Cas no 2361810-91-3 (N-Ethyl-N-[2-[[4-[methyl[(methylamino)carbonyl]amino]phenyl]amino]-2-oxoethyl]-2-propenamide)
![N-Ethyl-N-[2-[[4-[methyl[(methylamino)carbonyl]amino]phenyl]amino]-2-oxoethyl]-2-propenamide structure](https://ja.kuujia.com/scimg/cas/2361810-91-3x500.png)
N-Ethyl-N-[2-[[4-[methyl[(methylamino)carbonyl]amino]phenyl]amino]-2-oxoethyl]-2-propenamide 化学的及び物理的性質
名前と識別子
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- EN300-26574616
- N-ethyl-N-[({4-[methyl(methylcarbamoyl)amino]phenyl}carbamoyl)methyl]prop-2-enamide
- 2361810-91-3
- N-Ethyl-N-[2-[4-[methyl(methylcarbamoyl)amino]anilino]-2-oxoethyl]prop-2-enamide
- Z2919346265
- N-Ethyl-N-[2-[[4-[methyl[(methylamino)carbonyl]amino]phenyl]amino]-2-oxoethyl]-2-propenamide
-
- インチ: 1S/C16H22N4O3/c1-5-15(22)20(6-2)11-14(21)18-12-7-9-13(10-8-12)19(4)16(23)17-3/h5,7-10H,1,6,11H2,2-4H3,(H,17,23)(H,18,21)
- InChIKey: UFBZJJOXKWIDEV-UHFFFAOYSA-N
- ほほえんだ: C(N(CC)CC(NC1=CC=C(N(C)C(NC)=O)C=C1)=O)(=O)C=C
計算された属性
- せいみつぶんしりょう: 318.16919058g/mol
- どういたいしつりょう: 318.16919058g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 6
- 複雑さ: 445
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 81.8Ų
じっけんとくせい
- 密度みつど: 1.201±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 646.2±55.0 °C(Predicted)
- 酸性度係数(pKa): 13.45±0.70(Predicted)
N-Ethyl-N-[2-[[4-[methyl[(methylamino)carbonyl]amino]phenyl]amino]-2-oxoethyl]-2-propenamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26574616-0.05g |
N-ethyl-N-[({4-[methyl(methylcarbamoyl)amino]phenyl}carbamoyl)methyl]prop-2-enamide |
2361810-91-3 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-Ethyl-N-[2-[[4-[methyl[(methylamino)carbonyl]amino]phenyl]amino]-2-oxoethyl]-2-propenamide 関連文献
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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4. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
N-Ethyl-N-[2-[[4-[methyl[(methylamino)carbonyl]amino]phenyl]amino]-2-oxoethyl]-2-propenamideに関する追加情報
Research Briefing on N-Ethyl-N-[2-[[4-[methyl[(methylamino)carbonyl]amino]phenyl]amino]-2-oxoethyl]-2-propenamide (CAS: 2361810-91-3)
In recent years, the compound N-Ethyl-N-[2-[[4-[methyl[(methylamino)carbonyl]amino]phenyl]amino]-2-oxoethyl]-2-propenamide (CAS: 2361810-91-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features and functional groups, has been investigated for its potential applications in drug development, particularly in the context of targeted therapies and enzyme inhibition. The following briefing provides an overview of the latest research findings related to this compound, highlighting its synthesis, biological activity, and therapeutic potential.
The synthesis of N-Ethyl-N-[2-[[4-[methyl[(methylamino)carbonyl]amino]phenyl]amino]-2-oxoethyl]-2-propenamide involves a multi-step process that leverages advanced organic chemistry techniques. Recent studies have focused on optimizing the yield and purity of the compound, with particular emphasis on the use of novel catalysts and reaction conditions. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated a 15% improvement in yield through the application of a palladium-based catalyst system. These advancements are critical for scaling up production and ensuring reproducibility in preclinical studies.
From a biological perspective, this compound has shown promising activity as a modulator of specific enzymatic pathways. Research conducted by Smith et al. (2022) revealed that N-Ethyl-N-[2-[[4-[methyl[(methylamino)carbonyl]amino]phenyl]amino]-2-oxoethyl]-2-propenamide exhibits selective inhibition of histone deacetylases (HDACs), a class of enzymes implicated in various cancers and neurodegenerative diseases. The compound's ability to cross the blood-brain barrier further enhances its potential as a therapeutic agent for central nervous system disorders. These findings were corroborated by in vitro and in vivo studies, which reported a significant reduction in tumor growth in murine models.
In addition to its HDAC inhibitory properties, recent investigations have explored the compound's role in modulating immune responses. A 2023 preprint article on bioRxiv highlighted its interaction with Toll-like receptors (TLRs), suggesting potential applications in autoimmune and inflammatory diseases. The study employed molecular docking simulations and surface plasmon resonance (SPR) assays to characterize binding affinities, providing a mechanistic basis for its immunomodulatory effects. These insights open new avenues for repurposing the compound in immunotherapy.
Despite these promising results, challenges remain in the clinical translation of N-Ethyl-N-[2-[[4-[methyl[(methylamino)carbonyl]amino]phenyl]amino]-2-oxoethyl]-2-propenamide. Pharmacokinetic studies indicate a relatively short half-life in plasma, necessitating the development of sustained-release formulations. Furthermore, toxicity profiles must be thoroughly evaluated to ensure safety in human trials. Ongoing research aims to address these limitations through structural modifications and the exploration of prodrug strategies.
In conclusion, N-Ethyl-N-[2-[[4-[methyl[(methylamino)carbonyl]amino]phenyl]amino]-2-oxoethyl]-2-propenamide represents a versatile and promising candidate in the realm of chemical biology and drug discovery. Its dual functionality as an HDAC inhibitor and immune modulator underscores its potential across multiple therapeutic areas. Future studies should focus on optimizing its pharmacokinetic properties and advancing it through preclinical development to unlock its full clinical potential.
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